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Compound of Interest

Compound Name: 17-Bromo Vinorelbine Ditartrate

Cat. No.: B1161119 Get Quote

Disclaimer: Extensive searches of publicly available scientific literature and databases did not

yield any specific preclinical research data for 17-Bromo Vinorelbine Ditartrate. The

information presented in this technical guide pertains to the well-researched parent compound,

Vinorelbine Ditartrate. This document is intended to serve as a comprehensive resource for

researchers, scientists, and drug development professionals by providing a detailed overview

of the preclinical data available for Vinorelbine, which may offer insights into the potential

properties of its derivatives.

Introduction to Vinorelbine Ditartrate
Vinorelbine is a semi-synthetic vinca alkaloid derived from the coupling of catharanthine and

vindoline.[1] It is an established anti-mitotic chemotherapy agent used in the treatment of

various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[2][3] Like

other vinca alkaloids, vinorelbine's primary mechanism of action involves the disruption of

microtubule dynamics, which are essential for mitotic spindle formation and chromosome

segregation during cell division.[2][3][4] This interference with microtubule function leads to cell

cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2]

Mechanism of Action
Vinorelbine exerts its cytotoxic effects by binding to β-tubulin subunits, the building blocks of

microtubules.[4] This binding inhibits the polymerization of tubulin into microtubules, leading to

a destabilization of the microtubule structure.[3][4] At high concentrations, vinorelbine actively

promotes microtubule depolymerization.[4] At lower, clinically relevant concentrations, it
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suppresses the dynamic instability of microtubules, effectively freezing them in a state that is

incompatible with proper mitotic spindle function.[4] This disruption of the mitotic spindle

activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately,

apoptotic cell death.[3]
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Mechanism of Action of Vinorelbine
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Figure 1: Simplified signaling pathway of Vinorelbine's mechanism of action.
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In Vitro Studies
A substantial body of in vitro research has characterized the cytotoxic and anti-proliferative

effects of vinorelbine across a wide range of cancer cell lines.

Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

vinorelbine in various human cancer cell lines. These values represent the concentration of the

drug required to inhibit the growth of 50% of the cell population.

Cell Line Cancer Type IC50 (nM) Reference

MDA-MB-231
Triple-Negative Breast

Cancer
142.6 [5]

A549
Non-Small Cell Lung

Cancer

Data Not Available in

Provided Text
[6]

Note: The provided search results mention the evaluation of vinorelbine derivatives against

A549 cells but do not provide a specific IC50 value for the parent compound.

Experimental Protocols
Cell Viability Assay (MTT Assay)

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a

predetermined density and allowed to adhere overnight.

Drug Treatment: Cells are treated with a serial dilution of vinorelbine ditartrate for a specified

period (e.g., 24, 48, or 72 hours).

MTT Incubation: After the treatment period, the medium is replaced with fresh medium

containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated

for 2-4 hours.

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are

dissolved in a solubilization solution (e.g., DMSO).
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined by plotting cell viability against drug concentration.
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Experimental Workflow for In Vitro Cytotoxicity Assay
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Figure 2: A typical workflow for determining the in vitro cytotoxicity of a compound.
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In Vivo Studies
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of vinorelbine in various

animal models.

Anti-Tumor Efficacy
The following table summarizes the in vivo efficacy of vinorelbine in different tumor xenograft

models.

Tumor Model Animal Model
Dosing
Regimen

Outcome Reference

Human Sarcoma

Xenograft

(SJCRH30 RMS)

Mice Not Specified

Liposomal

vinorelbine

(TLC178)

showed better

inhibitory effect

than vinorelbine

alone.

[7]

Human

Fibrosarcoma

(HT1080)

Mice Not Specified

Liposomal

vinorelbine

(TLC178)

remarkably

suppressed

tumor growth

compared to

doxorubicin.

[7]

A549 Xenografts Nude Mice Not Specified

A derivative of

vinorelbine (7y)

showed

comparable

activity to the

parent

compound.

[6]
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Experimental Protocols
Tumor Xenograft Model

Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank

of immunocompromised mice (e.g., nude mice).

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Mice are randomized into control and treatment groups. The

treatment group receives vinorelbine ditartrate via a specified route (e.g., intravenous or

intraperitoneal) and schedule.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the

treated group to the control group. Other parameters such as survival rate may also be

assessed.

Pharmacokinetics
The pharmacokinetic profile of vinorelbine has been extensively studied in both preclinical

models and humans.

Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of vinorelbine.
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Parameter Value Species/Context Reference

Absorption

Time to Peak

Concentration (Tmax)
~2 hours (oral) Humans [8]

Distribution

Volume of Distribution

(Vd)
~70 L/kg Humans [8]

Protein Binding

High (especially to

platelets and

lymphocytes)

In vitro [8]

Metabolism

Primary Site Liver Humans [8]

Elimination

Primary Route Biliary excretion Humans [9]

Terminal Half-life

(t1/2)
20-40 hours Humans [8]

Clearance 72.54 - 89.46 L/h Humans [8]

Toxicology
The primary dose-limiting toxicity of vinorelbine is myelosuppression, particularly neutropenia.

Neurotoxicity, a common side effect of other vinca alkaloids, is generally less severe with

vinorelbine.[10]

Conclusion
While no specific preclinical data for 17-Bromo Vinorelbine Ditartrate is publicly available, the

extensive research on the parent compound, Vinorelbine Ditartrate, provides a solid foundation

for understanding the potential biological activities and pharmacological properties of its

derivatives. The information presented in this guide on vinorelbine's mechanism of action, in

vitro and in vivo efficacy, pharmacokinetics, and toxicology can serve as a valuable reference
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for researchers and drug development professionals interested in the therapeutic potential of

novel vinorelbine analogs. Further research is warranted to synthesize and evaluate 17-Bromo
Vinorelbine Ditartrate to determine its unique preclinical profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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